Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate
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Overview
Description
Preparation Methods
The synthesis of Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate involves a multi-step process. One common method includes the Michael addition of diethyl(acetyl-amino)malonate to 4-octanoylstyrene . The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide.
Scientific Research Applications
Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate involves its interaction with specific molecular targets. In the context of its role as an impurity in fingolimod, it may interact with sphingosine-1-phosphate receptors, modulating immune responses . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate can be compared with other similar compounds such as:
Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]propanedioate: This compound has a similar structure but with an octyl group instead of an octanoyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and its role as an impurity in pharmaceutical synthesis.
Properties
Molecular Formula |
C25H37NO6 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C25H37NO6/c1-5-8-9-10-11-12-22(28)21-15-13-20(14-16-21)17-18-25(26-19(4)27,23(29)31-6-2)24(30)32-7-3/h13-16H,5-12,17-18H2,1-4H3,(H,26,27) |
InChI Key |
WAEQWENRHSXMCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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